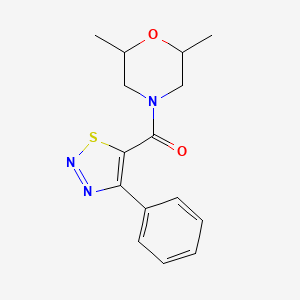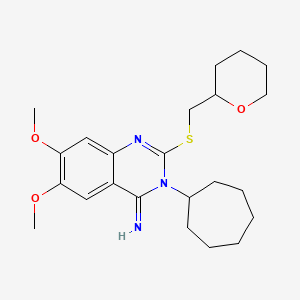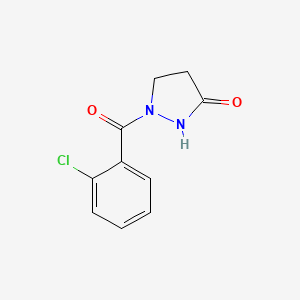
7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine
説明
Synthesis Analysis
The synthetic strategies used to prepare the 1,2,3-triazole moiety (which is part of this compound) involve click reactions and hybridization with other pharmacophoric fragments. These methods aim to obtain potent and selective acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE) inhibitors .
Molecular Structure Analysis
The molecular structure of 7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine consists of a quinazoline ring with a chlorine atom (Cl) at position 7 and a fluorobenzyl group (C₆H₄F) attached at position 2. The 1,2,3-triazole moiety plays a crucial role in its biological activity .
科学的研究の応用
Tyrosine Kinase Inhibitor in Cancer Treatment
7-Chloro-N-(2-fluorobenzyl)-4-quinazolinamine, commonly known as Lapatinib, is primarily recognized for its role as a tyrosine kinase inhibitor. It has been approved for use in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2). Lapatinib's action involves inhibiting the efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), as well as inhibiting hepatic uptake transporter organic anion transporting polypeptide 1B1. These mechanisms elucidate lapatinib's role in managing drug interactions and its specific disposition in cancer therapy (Polli et al., 2008).
Synthesis and Structural Applications
Quinazolinamines, including variants of 7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine, have been synthesized and optimized for potential biological activities in medicine. The synthetic methods for these compounds are critical for their structural and medicinal applications (Ouyang et al., 2016). Furthermore, the synthesis of quinazolinimines and quinazolinamines from 2-fluorobenzonitriles under catalyst-free conditions suggests the importance of these compounds in organic chemistry and pharmaceutical research (Feng & Wu, 2015).
Radiopharmaceutical Development
In the development of radiopharmaceuticals, 7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine derivatives have been explored for potential use as biomarkers in EGFR-TK imaging. This application is significant in enhancing the diagnostic capabilities in oncology, particularly in identifying and characterizing tumors (Fernandes et al., 2008).
Antimicrobial and Biochemical Applications
Fluorine-substituted quinazolinamine derivatives have been investigated for their anti-inflammatory activity and potential in biochemical studies. The structural properties of these derivatives, influenced by fluorine substitution, have been linked to their biological activities, opening avenues for new drug development (Sun et al., 2019).
作用機序
特性
IUPAC Name |
7-chloro-N-[(2-fluorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3/c16-11-5-6-12-14(7-11)19-9-20-15(12)18-8-10-3-1-2-4-13(10)17/h1-7,9H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMXWKKMYAQXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-1H-pyrrol-2-ylidene]propanedinitrile](/img/structure/B3037243.png)
![5-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B3037244.png)


![benzyl N-[4-(4-toluidinocarbonyl)benzyl]carbamate](/img/structure/B3037248.png)
![3,3-Bis[3-(trifluoromethyl)benzyl]-2,4-pentanedione](/img/structure/B3037249.png)
methanone](/img/structure/B3037250.png)
![4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B3037252.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[3-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B3037253.png)

![1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B3037258.png)
![1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3037261.png)
